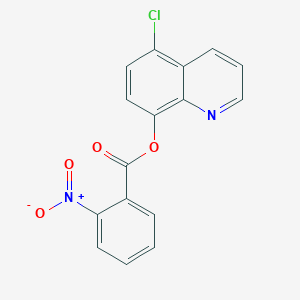

5-Chloroquinolin-8-yl 2-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-chloroquinolin-8-yl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O4/c17-12-7-8-14(15-10(12)5-3-9-18-15)23-16(20)11-4-1-2-6-13(11)19(21)22/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMCUJFYZGGXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 5 Chloroquinolin 8 Yl 2 Nitrobenzoate

Esterification Strategies for 5-Chloroquinolin-8-ol and 2-Nitrobenzoic Acid

The cornerstone of synthesizing 5-Chloroquinolin-8-yl 2-nitrobenzoate (B253500) lies in the effective esterification of 5-Chloroquinolin-8-ol and 2-Nitrobenzoic acid. This process, while conceptually straightforward, requires advanced catalytic protocols to overcome the inherent challenges posed by the reactants' structures.

Advanced Catalytic Esterification Protocols (e.g., using EDCI, DMAP)

The Steglich esterification is a widely recognized and mild method for forming ester bonds, particularly suitable for substrates that are sensitive to acid. nih.gov This reaction typically employs a carbodiimide (B86325), such as N,N′-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.org

In the synthesis of related 5-chloroquinolin-8-yl-benzoates, the combination of DCC and DMAP has proven to be a plausible and efficient approach, yielding good results. asianpubs.orgresearchgate.net The use of EDCI in place of DCC offers the advantage of easier purification, as the urea (B33335) byproduct is water-soluble. researchgate.net While specific literature detailing the synthesis of the 2-nitrobenzoate derivative is scarce, the principles of Steglich esterification are directly applicable. The reaction proceeds under neutral and mild conditions, which is crucial for handling the potentially labile nitro-substituted benzoic acid. nih.gov

The general protocol for such a synthesis would involve the reaction of 5-Chloroquinolin-8-ol with 2-Nitrobenzoic acid in the presence of EDCI and a catalytic amount of DMAP in a suitable solvent like dichloromethane (B109758) (DCM). researchgate.net

Green Chemistry Approaches and Solvent-Free Methodologies in Synthesis

In recent years, the principles of green chemistry have increasingly influenced the design of synthetic routes, aiming to reduce or eliminate the use and generation of hazardous substances. For the synthesis of quinoline (B57606) derivatives and esters, several greener alternatives to traditional methods have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. wiley-vch.de This technique can be applied to the esterification of 5-Chloroquinolin-8-ol, potentially under solvent-free conditions or using a greener solvent.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can promote chemical reactions. mdpi.com Ultrasound can enhance mass transfer and accelerate reaction rates, offering a greener alternative to conventional heating. The application of ultrasound in the synthesis of quinoline derivatives has been reported to provide excellent yields in reduced reaction times. nih.gov

Solvent-Free Methodologies: The development of solvent-free reaction conditions is a key goal of green chemistry. Mechanically induced solvent-free esterification methods, such as high-speed ball-milling, have been developed and could be adapted for the synthesis of 5-Chloroquinolin-8-yl 2-nitrobenzoate. nih.gov Additionally, DMAP-catalyzed acylation of alcohols with acid anhydrides can be performed efficiently under auxiliary base- and solvent-free conditions, offering a promising avenue for a more environmentally benign synthesis. researchgate.net

Mechanistic Elucidation of Reaction Pathways during Compound Formation

The formation of this compound via Steglich esterification follows a well-established mechanistic pathway. The key steps are as follows:

Activation of the Carboxylic Acid: The carbodiimide (DCC or EDCI) reacts with the carboxylic acid (2-Nitrobenzoic acid) to form a highly reactive O-acylisourea intermediate. wikipedia.org

Role of DMAP: DMAP, being a more potent nucleophile than the alcohol (5-Chloroquinolin-8-ol), attacks the O-acylisourea intermediate. youtube.com This leads to the formation of a reactive acylpyridinium species and the release of the dicyclohexylurea (in the case of DCC) or the water-soluble urea derivative (in the case of EDCI).

Nucleophilic Attack by the Alcohol: The hydroxyl group of 5-Chloroquinolin-8-ol then acts as a nucleophile, attacking the activated acylpyridinium intermediate.

Ester Formation and Catalyst Regeneration: This attack results in the formation of the desired ester, this compound, and the regeneration of the DMAP catalyst. youtube.com

The presence of DMAP is crucial as it acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of a common side product, N-acylurea, which can arise from the intramolecular rearrangement of the O-acylisourea intermediate. wikipedia.org

Optimization of Reaction Parameters for Yield and Selectivity Enhancement

To maximize the yield and purity of this compound, careful optimization of various reaction parameters is essential.

Temperature and Pressure Effects on Synthetic Efficiency

For Steglich esterifications, the reaction is typically conducted at room temperature. wikipedia.org However, gentle heating may be employed to increase the reaction rate, though this must be balanced against the risk of side reactions or decomposition of sensitive functional groups. The effect of pressure is generally not a significant factor in this type of liquid-phase reaction under standard conditions.

Catalyst Loading and Ligand Optimization in Complex Systems

Catalyst Loading: In the EDCI/DMAP system, EDCI is used in stoichiometric amounts (typically 1.0 to 1.5 equivalents relative to the carboxylic acid), while DMAP is used in catalytic amounts (typically 0.1 to 0.2 equivalents). researchgate.netresearchgate.net The optimal loading of both the coupling agent and the catalyst needs to be determined empirically to achieve the highest yield and minimize side product formation.

Solvent Selection: The choice of solvent can significantly impact the reaction efficiency. Dichloromethane (DCM) is a commonly used solvent for Steglich esterification. researchgate.net However, optimization studies for the synthesis of related 5-chloroquinolin-8-yl-benzoates have shown that other solvents can also be effective. A screening of solvents might include acetone, acetonitrile, chloroform, ethanol, dimethylformamide, and tetrahydrofuran (B95107) to identify the optimal medium for the reaction.

Below is a hypothetical data table illustrating the kind of optimization that could be performed for the synthesis of this compound.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Coupling Agent (Equiv.) | Catalyst (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDCI (1.2) | DMAP (0.1) | DCM | 25 | 12 | 85 |

| 2 | EDCI (1.5) | DMAP (0.1) | DCM | 25 | 12 | 90 |

| 3 | EDCI (1.5) | DMAP (0.2) | DCM | 25 | 8 | 92 |

| 4 | EDCI (1.5) | DMAP (0.2) | Acetonitrile | 25 | 12 | 78 |

| 5 | EDCI (1.5) | DMAP (0.2) | THF | 25 | 12 | 82 |

This data is illustrative and intended to represent a typical optimization study.

Scale-Up Considerations for Laboratory Synthesis

The transition from a small-scale, benchtop synthesis of this compound to a larger laboratory scale (e.g., from milligram to multi-gram or kilogram batches) introduces a set of challenges that are not always apparent during initial discovery-phase experiments. A successful scale-up requires careful consideration of various reaction parameters to ensure safety, efficiency, and product consistency. The synthesis of this compound, likely proceeding via the esterification of 5-chloro-8-hydroxyquinoline (B194070) with 2-nitrobenzoyl chloride, involves exothermic steps and potentially heterogeneous mixtures, making a thorough scale-up evaluation critical.

Key considerations for the laboratory scale-up of this synthesis include thermal management, reagent addition rates, mixing efficiency, and downstream processing for product isolation and purification.

Thermal Management

The acylation of 5-chloro-8-hydroxyquinoline with 2-nitrobenzoyl chloride is an exothermic process. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. However, as the reaction volume increases, this ratio decreases, leading to a greater potential for heat accumulation. researchgate.net Inadequate temperature control can result in an increased rate of side reactions, impurity formation, and in the worst case, a thermal runaway. researchgate.netacs.org The presence of a nitro group in the 2-nitrobenzoyl chloride reagent also introduces a potential thermal hazard that must be carefully managed. acs.orgresearchgate.net

Strategies for managing the reaction exotherm during scale-up include:

Controlled Reagent Addition: Adding the more reactive reagent (typically 2-nitrobenzoyl chloride) slowly and portion-wise to the reaction mixture. This allows the rate of heat generation to be controlled.

Efficient Cooling: Employing a larger or more efficient cooling bath (e.g., an ice-water or ice-salt bath) and ensuring good thermal contact with the reaction vessel.

Monitoring Internal Temperature: Using a thermocouple or thermometer to monitor the internal temperature of the reaction mixture in real-time, rather than relying on the bath temperature.

| Parameter | Small Scale (e.g., 100 mg) | Scaled-Up Laboratory Scale (e.g., 50 g) |

|---|---|---|

| Reaction Vessel | 50 mL Round-bottom flask | 2 L Jacketed reaction vessel |

| Cooling Method | Stir plate with ice bath | External cooling circulator |

| Temperature Monitoring | External thermometer in bath | Internal thermocouple probe |

| Reagent Addition | Single portion addition | Slow addition via dropping funnel over 1-2 hours |

Mixing and Mass Transfer

Efficient mixing is crucial for maintaining a homogeneous reaction mixture, ensuring consistent temperature distribution, and promoting contact between reactants. As the reaction scale increases, achieving efficient mixing becomes more challenging. In the synthesis of this compound, which may involve a biphasic system depending on the chosen solvent and base, poor mixing can lead to localized "hot spots" and inconsistent reaction progress. cam.ac.uk

For larger scale laboratory preparations, a simple magnetic stir bar may be insufficient. Overhead mechanical stirring is often necessary to provide the required agitation, especially in larger, round-bottom flasks or jacketed reactors. The choice of stirrer blade (e.g., anchor, paddle, or turbine) can also impact the efficiency of mixing in different vessel geometries.

Work-up and Product Isolation

The procedures for isolating the crude product must also be adapted for larger quantities. A typical work-up for an esterification reaction involves quenching the reaction, separating the organic and aqueous layers, washing the organic layer, drying, and evaporating the solvent. scienceready.com.auweebly.com

On a larger scale:

Liquid-Liquid Extractions: These become more cumbersome. The use of a larger separatory funnel is required, and the handling of larger volumes of organic solvents increases safety considerations.

Filtration: If the product precipitates from the reaction mixture, filtration of a larger mass of solid will require larger funnels (e.g., Büchner funnels) and a reliable vacuum source.

Solvent Removal: Evaporation of large volumes of solvent using a standard rotary evaporator can be time-consuming.

| Step | Small Scale (e.g., 100 mg) | Scaled-Up Laboratory Scale (e.g., 50 g) |

|---|---|---|

| Quenching | Addition of 10 mL water | Pouring reaction mixture into 500 mL of ice-water |

| Extraction | 3 x 15 mL extractions in a 50 mL separatory funnel | 3 x 250 mL extractions in a 2 L separatory funnel |

| Drying | Anhydrous sodium sulfate, gravity filtration | Anhydrous sodium sulfate, decantation or vacuum filtration |

| Solvent Removal | Rotary evaporator with 100 mL flask | Large-volume rotary evaporator with 2 L flask |

Purification

Purification of the final product is a critical step that often requires significant modification upon scale-up. Common purification techniques for aromatic esters include recrystallization and column chromatography. numberanalytics.com

Recrystallization: This is often the preferred method for purification on a larger scale due to its simplicity and cost-effectiveness. However, finding a suitable solvent system that provides good recovery can be challenging. The volume of solvent required increases proportionally with the amount of product, which can lead to handling difficulties and increased solvent waste.

Column Chromatography: While highly effective for small-scale purification, column chromatography becomes less practical and more expensive on a larger scale. It requires large amounts of silica (B1680970) gel and solvents, and the process can be very time-consuming. Flash chromatography can be adapted for multi-gram quantities, but it may not be feasible for kilogram-scale laboratory preparations.

Careful optimization of the reaction conditions to minimize impurity formation is the best strategy to simplify the purification process at a larger scale.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 5 Chloroquinolin 8 Yl 2 Nitrobenzoate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Chloroquinolin-8-yl 2-nitrobenzoate (B253500) in solution. A full assignment of proton (¹H) and carbon (¹³C) signals is achieved through a combination of one-dimensional and two-dimensional (2D) NMR experiments.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the quinoline (B57606) and nitrobenzoate rings. The quinoline protons would appear as a set of coupled multiplets, while the protons on the nitrobenzoate ring would also form a distinct pattern. The integration of these signals would confirm the number of protons in each aromatic system.

Further structural confirmation and detailed connectivity are established using 2D NMR techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the unambiguous assignment of adjacent protons within the quinoline and nitrobenzoate spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the quinoline protons and the ester carbonyl carbon, and between the nitrobenzoate protons and the same carbonyl carbon, definitively confirming the ester linkage between the two aromatic moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For 5-Chloroquinolin-8-yl 2-nitrobenzoate, NOESY can reveal insights into the preferred conformation around the ester linkage by showing through-space correlations between protons on the quinoline ring and those on the nitrobenzoate ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the known effects of the substituent groups.

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Quinoline H2 | ~8.9 | ~150 | C4, C8a | H3, H4 |

| Quinoline H3 | ~7.6 | ~122 | C2, C4a | H2, H4 |

| Quinoline H4 | ~8.5 | ~135 | C2, C5, C8a | H2, H3 |

| Quinoline H6 | ~7.8 | ~128 | C5, C7, C8 | H7 |

| Quinoline H7 | ~7.5 | ~129 | C5, C6, C8a | H6 |

| Nitrobenzoate H3' | ~7.9 | ~124 | C1', C5', C=O | H4' |

| Nitrobenzoate H4' | ~7.8 | ~133 | C2', C6' | H3', H5' |

| Nitrobenzoate H5' | ~7.7 | ~129 | C1', C3' | H4', H6' |

| Nitrobenzoate H6' | ~8.2 | ~131 | C2', C4', C=O | H5' |

| Ester C=O | - | ~164 | - | - |

Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction provides definitive, high-resolution information on the solid-state structure of a molecule. While specific data for the title compound is not available, a detailed analysis of the closely related analog, (5-Chloroquinolin-8-yl)-2-fluorobenzoate, offers significant insight into the expected molecular geometry and packing. mdpi.com

The conformation of the molecule is largely determined by the torsion angles around the ester linkage. In the analogous structure of (5-Chloroquinolin-8-yl)-2-fluorobenzoate, the central ester fragment (C8/O1/C10(O2)/C11) is nearly planar. mdpi.com The key dihedral angles define the orientation of the aromatic rings relative to this ester plane.

The dihedral angle between the ester group and the quinoline ring is significant, at 76.35(6)°. mdpi.com

The dihedral angle between the ester group and the phenyl ring is much smaller, at 12.89(11)°. mdpi.com

This indicates a twisted conformation where the quinoline and phenyl rings are not coplanar, a feature that has significant implications for crystal packing and intermolecular interactions.

| Parameter | Value (from (5-Chloroquinolin-8-yl)-2-fluorobenzoate) | Description |

| Dihedral Angle (Ester-Quinoline) | 76.35(6)° | The angle between the mean plane of the ester group and the quinoline ring system. mdpi.com |

| Dihedral Angle (Ester-Phenyl) | 12.89(11)° | The angle between the mean plane of the ester group and the phenyl ring. mdpi.com |

The solid-state packing of this compound would be governed by a network of non-covalent interactions. mdpi.com Analysis of its fluoro-analog reveals the presence of several key interactions that direct the supramolecular assembly. mdpi.com

Halogen Bonds: A notable feature is the interaction between the chlorine atom on the quinoline ring and the fluorine atom on the benzoate (B1203000) ring of an adjacent molecule (Cl···F). mdpi.com In the title compound, analogous interactions between the chlorine and an oxygen atom of the nitro group (Cl···O) are highly probable. These interactions, where a halogen atom acts as an electrophilic "σ-hole" donor, are crucial in crystal engineering. mdpi.com

C-H···X Interactions: The crystal structure is further stabilized by numerous weak hydrogen bonds of the C-H···O and C-H···N types, where aromatic protons interact with the oxygen atoms of the nitro and ester groups, and the nitrogen atom of the quinoline ring. In the fluoro-analog, C-H···F bonds are observed. mdpi.com

Pi-Stacking: Aromatic systems like quinoline and nitrobenzene (B124822) are prone to π-stacking interactions. nih.govresearchgate.net These can occur in either a face-to-face or an offset (parallel-displaced) manner, contributing significantly to the cohesive energy of the crystal lattice. In related structures, slipped π–π stacking interactions with centroid-to-centroid distances around 3.6 Å have been observed. researchgate.net

| Interaction Type | Description | Potential Atoms Involved |

| Halogen Bond | An attractive interaction between an electrophilic region on a halogen atom (Cl) and a nucleophilic site. | Cl···O (nitro/carbonyl) |

| C-H···X Hydrogen Bond | Weak hydrogen bonds between aromatic C-H donors and electronegative acceptors. | C-H···O, C-H···N |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Quinoline ring ↔ Benzene (B151609) ring, Quinoline ↔ Quinoline |

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Vibrational Mode Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. mdpi.com For this compound, the spectra would be dominated by characteristic bands from the ester, nitro, and chloro-quinoline moieties.

Ester Group: A very strong and sharp absorption band for the carbonyl (C=O) stretching vibration is expected in the FT-IR spectrum, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations would appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Nitro Group: The nitro group (NO₂) gives rise to two distinct, strong stretching vibrations: an asymmetric stretch (ν_as) typically found between 1500-1570 cm⁻¹ and a symmetric stretch (ν_s) between 1300-1370 cm⁻¹. researchgate.net

Quinoline and Benzene Rings: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C and C=N ring stretching vibrations cause a series of bands in the 1400-1625 cm⁻¹ region. researchgate.net C-H in-plane and out-of-plane bending vibrations produce characteristic patterns in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively.

C-Cl Bond: The C-Cl stretching vibration is typically observed in the 700-850 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Ester | C=O stretch | 1730 - 1750 | Strong |

| Ester | C-O-C asymmetric stretch | 1250 - 1300 | Strong |

| Nitro | NO₂ asymmetric stretch | 1500 - 1570 | Strong |

| Nitro | NO₂ symmetric stretch | 1300 - 1370 | Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Medium-Weak |

| Aromatic | C=C / C=N ring stretch | 1400 - 1625 | Medium-Strong |

| Chloro-aromatic | C-Cl stretch | 700 - 850 | Medium-Strong |

High-Resolution Mass Spectrometry for Fragmentation Pathway Studies and Isotopic Pattern Verification

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule and its fragments, which allows for the unambiguous determination of its elemental formula. nih.gov The technique also reveals characteristic fragmentation patterns that confirm the molecular structure.

For this compound, the molecular ion ([M]⁺ or [M+H]⁺) would be observed with a high mass accuracy. A crucial feature would be the isotopic pattern arising from the presence of chlorine. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in an approximate 3:1 natural abundance, leading to a characteristic M and M+2 peak pair separated by two mass units, with a 3:1 intensity ratio. This pattern serves as a definitive marker for the presence of a single chlorine atom.

The primary fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) would likely involve the cleavage of the ester bond, which is the weakest linkage in the molecule. mdpi.com

Expected key fragmentation steps include:

Cleavage of the C-O ester bond: This can lead to two primary fragment ions:

The 5-chloro-8-oxyquinoline radical cation or the 5-chloroquinolin-8-ylium cation.

The 2-nitrobenzoyl cation ([C₇H₄NO₃]⁺).

Loss of neutral molecules: Subsequent fragmentation of the 2-nitrobenzoyl cation could involve the loss of NO₂ to form a benzoyl cation, followed by the loss of CO.

| m/z (calculated) | Ion Formula | Proposed Identity / Origin |

| 328.0251 / 330.0221 | [C₁₆H₉³⁵ClN₂O₄]⁺ / [C₁₆H₉³⁷ClN₂O₄]⁺ | Molecular Ion (M⁺) |

| 178.0087 / 180.0057 | [C₉H₅³⁵ClNO]⁺ / [C₉H₅³⁷ClNO]⁺ | 5-chloro-8-oxyquinoline fragment |

| 150.0140 | [C₇H₄NO₃]⁺ | 2-nitrobenzoyl cation |

| 104.0262 | [C₇H₄O]⁺ | Benzoyl cation (from loss of NO₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to be a composite of the electronic transitions originating from the 5-chloroquinoline (B16772) and 2-nitrobenzoate chromophores.

The extensive conjugation in both aromatic systems will lead to strong absorptions in the UV region.

π→π* Transitions: These high-energy transitions are expected for both the quinoline and nitrobenzene ring systems, likely resulting in intense absorption bands below 300 nm.

n→π* Transitions: Lower energy transitions involving the non-bonding electrons on the oxygen atoms of the nitro and ester groups, and the nitrogen of the quinoline ring, are also possible. These are typically less intense and may appear as shoulders on the main absorption bands at longer wavelengths (>300 nm).

The position of the absorption maxima (λ_max) can be influenced by the solvent polarity (solvatochromism). A detailed analysis of the UV-Vis spectrum provides insight into the electronic structure and conjugation within the molecule. For related 8-hydroxyquinoline (B1678124) derivatives, broad transparency in the visible region has been noted, suggesting suitability for certain optical applications. scirp.org

Computational and Theoretical Chemistry Investigations of 5 Chloroquinolin 8 Yl 2 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. nih.govrsc.org For 5-Chloroquinolin-8-yl 2-nitrobenzoate (B253500), DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. researchgate.netnih.gov

These calculations reveal key structural parameters. For instance, in the closely related compound (5-Chloroquinolin-8-yl)-2-fluorobenzoate, the central ester fragment is nearly planar, but the quinoline (B57606) and phenyl rings are significantly twisted relative to this plane, with dihedral angles of 76.35° and 12.89°, respectively. mdpi.com Similarly, in Methyl 5-chloro-2-nitrobenzoate, a fragment of the title compound, the nitro and ester groups are twisted from the benzene (B151609) ring's plane by 29.4° and 49.7°, respectively. researchgate.net This non-planar conformation is a critical feature of the molecule's structure.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This predicts the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=O stretching of the ester group, or vibrations of the quinoline and nitrobenzene (B124822) rings. researchgate.netmdpi.com Comparing these theoretical spectra with experimental data helps to confirm the molecule's structure and provides a detailed understanding of its internal motions. nih.gov For example, in derivatives of 8-hydroxyquinoline (B1678124), DFT has been used to assign specific vibrational modes, showing how substitutions on the rings affect the vibrational frequencies. researchgate.net

Table 1: Representative Optimized Geometrical Parameters from Related Structures

| Parameter | Compound | Value | Reference |

|---|---|---|---|

| Dihedral Angle (Quinoline-Ester) | (5-Chloroquinolin-8-yl)-2-fluorobenzoate | 76.35° | mdpi.com |

| Dihedral Angle (Phenyl-Ester) | (5-Chloroquinolin-8-yl)-2-fluorobenzoate | 12.89° | mdpi.com |

| Twist Angle (Nitro Group) | Methyl 5-chloro-2-nitrobenzoate | 29.4° | researchgate.net |

| Twist Angle (Acetoxy Group) | Methyl 5-chloro-2-nitrobenzoate | 49.7° | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Chemical Properties (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, high polarizability, and lower kinetic stability. mdpi.comnih.gov Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. mdpi.com

For 5-Chloroquinolin-8-yl 2-nitrobenzoate, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO would likely be centered on the electron-deficient nitrobenzoate moiety, facilitated by the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the quinoline part to the nitrobenzoate part upon electronic excitation. DFT calculations are essential for determining the precise energies of these orbitals and the magnitude of the energy gap. nih.govresearchgate.net

Table 2: Representative HOMO-LUMO Energy Gaps of Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.20331 | -0.11674 | 0.08657 | nih.gov |

| Various Quinoline Derivatives | B3LYP/6-31G'(d,p) | FMO analysis was performed to determine chemical stability based on the energy gap. | nih.gov |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While DFT provides a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations can map the conformational landscape of flexible molecules like this compound, identifying various low-energy conformations and the barriers between them. This is particularly important for understanding how the molecule might change its shape to interact with biological targets.

Furthermore, computational methods are crucial for understanding how solvents affect a molecule's properties. The behavior of this compound can change significantly in different solvent environments (e.g., water vs. a non-polar organic solvent). rsc.org Solvation models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to predict these effects. eurjchem.comresearchgate.net These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties like structure, stability, and electronic spectra in solution. eurjchem.com Such studies have been performed on related quinoline derivatives to understand how properties are modulated by solvents like ethanol, water, and benzene. researchgate.net

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. For this compound, these studies could investigate reactions such as the hydrolysis of the ester bond.

By mapping the potential energy surface of the reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating the crucial transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate. researchgate.net Quantum molecular dynamics simulations can also be used to model the initial decomposition steps of complex molecules under various conditions, providing an atomistic picture of the reaction mechanisms that are often difficult to observe experimentally. researchgate.net

Investigation of Intermolecular Interactions via Computational Methods (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The way molecules pack together in a solid state or interact with other molecules is governed by non-covalent interactions. Computational methods can identify and quantify these crucial forces.

Hydrogen Bonding: While this compound lacks classic hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O hydrogen bonds. Computational studies on related structures, such as Methyl 5-chloro-2-nitrobenzoate, have identified such interactions as key factors in their crystal packing. researchgate.net

Halogen Bonding: The chlorine atom on the quinoline ring can act as a halogen bond donor. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. mdpi.com A crystallographic and computational study of the analogous compound (5-Chloroquinolin-8-yl)-2-fluorobenzoate revealed a short C-Cl···F halogen bond that plays a significant role in directing the supramolecular assembly. mdpi.com

Pi-Stacking (π-π Interactions): The planar, electron-rich quinoline and electron-deficient nitrobenzoate ring systems are prime candidates for π-stacking interactions. researchgate.netnih.govgeorgetown.edu These interactions, where the aromatic rings stack face-to-face or in an offset manner, are crucial for stabilizing the crystal structure. rsc.org In the crystal structure of Methyl 5-chloro-2-nitrobenzoate, slipped π–π stacking is observed between benzene rings of adjacent molecules. researchgate.net Computational studies on related quinoline compounds interacting with proteins also highlight the importance of π-π interactions in molecular recognition. nih.govnih.gov

Table 3: Intermolecular Interaction Data from Related Structures

| Interaction Type | Compound | Distance/Parameter | Value | Reference |

|---|---|---|---|---|

| Halogen Bond | (5-Chloroquinolin-8-yl)-2-fluorobenzoate | Cl···F distance | 3.2171 Å | mdpi.com |

| π-π Stacking | Methyl 5-chloro-2-nitrobenzoate | Centroid-to-centroid distance | 3.646 Å | researchgate.net |

| π-π Stacking | Methyl 5-chloro-2-nitrobenzoate | Interplanar distance | 3.474 Å | researchgate.net |

Chemical Reactivity and Mechanistic Pathways of 5 Chloroquinolin 8 Yl 2 Nitrobenzoate

Hydrolytic Stability and Degradation Kinetics under Varied Environmental Conditions

The central ester linkage in 5-Chloroquinolin-8-yl 2-nitrobenzoate (B253500) is the primary site for hydrolysis, which can be catalyzed by acid or base. The rate of this degradation is significantly influenced by pH and temperature.

Under acidic conditions, the ester oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield 5-chloro-8-hydroxyquinoline (B194070) and 2-nitrobenzoate.

The electron-withdrawing nature of the chloro group on the quinoline (B57606) ring and the nitro group on the benzoate (B1203000) ring enhances the electrophilicity of the carbonyl carbon, making the ester bond more susceptible to nucleophilic attack compared to unsubstituted analogues.

Table 1: Hypothetical Hydrolysis Rate Constants of 5-Chloroquinolin-8-yl 2-nitrobenzoate at 25°C

| pH | Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, hours) |

|---|---|---|---|

| 3 | Acid-Catalyzed | 1.5 x 10⁻⁷ | 1280 |

| 7 | Neutral | 2.0 x 10⁻⁹ | 96200 |

Nucleophilic and Electrophilic Reaction Profiling on the Quinoline and Benzoate Moieties

Quinoline Moiety: The quinoline ring system, being electron-deficient, is generally susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the chloro and nitro groups. The nitrogen atom in the ring can also act as a nucleophile or a base.

Nucleophilic Attack: Strong nucleophiles can potentially displace the chlorine atom at the C-5 position, though this typically requires harsh reaction conditions. The pyridine-like ring of the quinoline is generally resistant to electrophilic attack unless under forcing conditions.

Benzoate Moiety: The benzoate portion of the molecule is highly electron-deficient due to the ortho-nitro group, which strongly deactivates the ring towards electrophilic aromatic substitution.

Electrophilic Attack: Electrophilic substitution on the benzoate ring is highly disfavored.

Nucleophilic Attack: The ester carbonyl carbon is a primary site for nucleophilic attack, as discussed in the hydrolysis section. Other nucleophiles, such as amines or alkoxides, can lead to aminolysis or transesterification, respectively.

Reduction Chemistry of the Nitro Group and Subsequent Transformations

The nitro group on the benzoate ring is readily reduced under various conditions, leading to a variety of products with distinct chemical properties.

Common reducing agents such as Sn/HCl, H₂/Pd-C, or Na₂S₂O₄ can be employed. The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates to the corresponding amine, 5-chloroquinolin-8-yl 2-aminobenzoate.

The resulting amino group is a versatile synthetic handle. For instance, it can be diazotized and subsequently converted to a wide range of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction). The amino group can also participate in cyclization reactions, potentially with the ester functionality, to form heterocyclic systems.

Table 2: Products of Nitro Group Reduction under Different Conditions

| Reagent | Primary Product | Potential Subsequent Transformation |

|---|---|---|

| Sn/HCl, Fe/HCl | 5-Chloroquinolin-8-yl 2-aminobenzoate | Diazotization, acylation |

| H₂, Pd/C | 5-Chloroquinolin-8-yl 2-aminobenzoate | - |

| NaBH₄, Cu²⁺ | 5-Chloroquinolin-8-yl 2-aminobenzoate | - |

Thermal and Photochemical Decomposition Pathways and Kinetics

Photochemical Decomposition: Aromatic nitro compounds are known to be photochemically active. Upon UV irradiation, this compound can undergo several transformations. The nitro group can be excited, leading to intramolecular hydrogen abstraction or rearrangement reactions. For instance, ortho-nitrobenzyl esters are known to undergo photo-rearrangement to form nitroso-benzaldehyde and a carboxylic acid, which in this case would be 5-chloro-8-hydroxyquinoline. This "photo-uncaging" process could be a potential pathway for the controlled release of the quinoline moiety.

Table 3: Hypothetical Decomposition Onset Temperatures

| Technique | Atmosphere | Onset Temperature (°C) | Major Products |

|---|---|---|---|

| TGA | Nitrogen | ~250 | 5-chloro-8-hydroxyquinoline, 2-nitrobenzoic acid |

Oxidation Reactions and Their Mechanistic Implications

The this compound molecule is generally resistant to oxidation due to the presence of electron-withdrawing groups. The quinoline and benzoate rings are electron-deficient and not easily oxidized.

However, under very strong oxidizing conditions (e.g., KMnO₄, RuO₄), degradation of the aromatic systems can occur. The quinoline ring might be cleaved, particularly at the benzene (B151609) portion, to yield pyridine (B92270) carboxylic acids. The benzoate ring is already in a high oxidation state due to the carboxylic ester and nitro groups.

Coordination Chemistry and Ligand Design Studies Utilizing 5 Chloroquinolin 8 Yl 2 Nitrobenzoate

Synthesis and Structural Characterization of Metal Complexes with the Compound as a Ligand

The synthesis of metal complexes with 5-Chloroquinolin-8-yl 2-nitrobenzoate (B253500) as a ligand can be achieved through several established methods in coordination chemistry. A common approach involves the direct reaction of the ligand with a metal salt in a suitable solvent system. The choice of solvent is crucial and often depends on the solubility of the reactants and the desired crystallinity of the product. Solvothermal methods may also be employed to facilitate the formation of crystalline coordination polymers or complexes with higher structural order.

The structural characterization of these complexes is paramount to understanding their properties. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. In the absence of single crystals suitable for X-ray diffraction, spectroscopic techniques, in conjunction with elemental analysis and other physical measurements, can provide valuable structural insights.

Table 1: Hypothetical Crystallographic Data for a Cu(II) Complex of 5-Chloroquinolin-8-yl 2-nitrobenzoate

| Parameter | Hypothetical Value |

| Empirical Formula | C32H18Cl2CuN4O8 |

| Formula Weight | 744.96 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 15.45 Å, c = 18.78 Å, β = 98.5° |

| Volume | 2905 ų |

| Z | 4 |

| Density (calculated) | 1.705 g/cm³ |

| Coordination Geometry | Distorted Octahedral |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from single-crystal X-ray diffraction analysis.

Exploration of Diverse Coordination Modes and Binding Affinities

The molecular structure of this compound offers several potential coordination modes. The quinoline (B57606) nitrogen atom is a primary coordination site, characteristic of 8-hydroxyquinoline (B1678124) derivatives. scispace.com The ester and nitro groups introduce additional potential donor atoms. The carbonyl oxygen of the ester group and the oxygen atoms of the nitro group could participate in coordination, leading to chelation or bridging behavior. This versatility in coordination can give rise to a variety of complex structures, from simple mononuclear species to intricate polynuclear or supramolecular assemblies.

The binding affinity of this compound for different metal ions is influenced by several factors, including the hard and soft acid-base (HSAB) principle, the ionic radius of the metal, and the electronic effects of the chloro and nitro substituents. The quinoline nitrogen, being a relatively soft donor, is expected to form stable complexes with transition metals. The presence of the electron-withdrawing chloro and nitro groups can modulate the basicity of the donor atoms, thereby fine-tuning the binding affinities. Competitive binding studies and thermodynamic measurements would be necessary to quantify these affinities.

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., EPR, UV-Vis, IR, NMR of complexes)

Spectroscopic techniques are indispensable for characterizing the metal-ligand interactions in complexes of this compound.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N (quinoline), C=O (ester), and N-O (nitro) stretching modes upon coordination provide direct evidence of metal-ligand bond formation. A shift to lower wavenumbers for the C=O and N-O stretches, for instance, would suggest their involvement in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes reveal information about the d-d transitions of the metal ion and ligand-to-metal or metal-to-ligand charge transfer bands. These spectra are sensitive to the coordination geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution. Chemical shift changes in the protons and carbons of the ligand upon coordination can indicate the binding sites.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., with Cu(II) or Mn(II)), EPR spectroscopy provides detailed information about the electronic environment of the metal ion, including its oxidation state and coordination geometry.

Table 2: Representative Spectroscopic Data for a Diamagnetic Zn(II) Complex

| Technique | Observation | Interpretation |

| IR (cm⁻¹) | ν(C=N) shifts from 1620 to 1605; ν(C=O) shifts from 1740 to 1715 | Coordination through quinoline N and ester O |

| ¹H NMR (ppm) | Downfield shift of quinoline protons adjacent to the nitrogen; significant shifts in benzoate (B1203000) protons | Confirmation of metal binding at the N and O donors |

| UV-Vis (nm) | Appearance of a new charge-transfer band around 420 nm | Ligand-to-metal charge transfer (LMCT) |

Note: The data presented is representative and illustrates expected spectroscopic changes upon complexation.

Theoretical Studies on Electronic Structure and Stability of Coordination Compounds

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and stability of coordination compounds involving this compound. acs.org These theoretical studies can complement experimental findings and provide deeper insights into the nature of metal-ligand bonding.

DFT calculations can be used to:

Optimize the geometries of the ligand and its metal complexes, allowing for comparison with experimental structures.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic transitions observed in UV-Vis spectra and the reactivity of the complexes.

Analyze the charge distribution within the complex, providing a quantitative measure of the electron-donating or -withdrawing effects of the substituents.

Predict vibrational frequencies, aiding in the assignment of experimental IR spectra.

Evaluate the relative stabilities of different isomers and coordination modes.

These theoretical investigations can guide the rational design of new ligands and complexes with tailored electronic and chemical properties.

Applications in Supramolecular Chemistry and Self-Assembly Research

The structural features of this compound and its metal complexes make them promising candidates for applications in supramolecular chemistry and self-assembly. The planar quinoline and benzoate rings can participate in π-π stacking interactions, which are a key driving force in the formation of ordered supramolecular architectures.

Furthermore, the presence of chloro and nitro groups can lead to other non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can further direct the self-assembly process. By carefully selecting the metal ion and reaction conditions, it may be possible to control the dimensionality and topology of the resulting supramolecular structures, leading to the formation of discrete assemblies, 1D chains, 2D networks, or 3D frameworks. These self-assembled materials could have potential applications in areas such as molecular recognition, sensing, and catalysis.

Catalytic Applications and Methodological Development of 5 Chloroquinolin 8 Yl 2 Nitrobenzoate

Investigation as an Organocatalyst or Precursor for Organocatalytic Systems

There is no available research on the use of 5-Chloroquinolin-8-yl 2-nitrobenzoate (B253500) as an organocatalyst or as a precursor to an organocatalytic system.

Role as a Ligand Component in Transition-Metal Catalysis

No studies have been found that investigate 5-Chloroquinolin-8-yl 2-nitrobenzoate as a ligand for transition-metal catalysis.

Homogeneous Catalysis Studies (e.g., C-H activation)

There are no documented instances of this compound being used in homogeneous catalysis, including for C-H activation reactions.

Heterogeneous Catalysis and Surface Interactions

The role of this compound in heterogeneous catalysis or its surface interactions has not been a subject of scientific investigation.

Mechanistic Studies of Catalytic Cycles Involving the Compound

Without any evidence of its catalytic activity, no mechanistic studies involving this compound have been conducted or published.

Exploration in Advanced Materials Science Research Non Biological Focus

Integration into Functional Polymer Architectures (e.g., as a monomer or pendant group)

There is currently a lack of specific studies detailing the integration of 5-Chloroquinolin-8-yl 2-nitrobenzoate (B253500) into functional polymer architectures, either as a monomer for polymerization or as a pendant group attached to a polymer backbone. Research on similar molecules, such as 5-chloroquinolin-8-yl acrylate, has demonstrated that the quinoline (B57606) moiety can be incorporated into polymers. However, without specific experimental data for 5-Chloroquinolin-8-yl 2-nitrobenzoate, any potential properties or applications in this area remain speculative.

Investigation of Photophysical Properties for Optoelectronic Applications (e.g., OLEDs, fluorescence)

Detailed investigations into the photophysical properties of this compound for optoelectronic applications like Organic Light-Emitting Diodes (OLEDs) or as a fluorescent material are not available in the surveyed scientific literature. While quinoline derivatives are known to exhibit interesting photophysical behaviors, the specific emission spectra, quantum yields, and suitability of this compound for such applications have not been reported.

Role in Supramolecular Assemblies and Self-Organizing Systems for Materials Design

The potential for this compound to participate in supramolecular assemblies and self-organizing systems is an area that has not been explored in the available research. The formation of such systems is governed by non-covalent interactions, and while the structure of the molecule suggests potential for interactions like π-π stacking, specific studies demonstrating its role in designing new materials through self-assembly are absent.

Studies on Crystal Engineering and Polymorphism for Tailored Material Properties

While crystal structures of related compounds like Methyl 5-chloro-2-nitrobenzoate have been determined, specific research on the crystal engineering and polymorphism of this compound is not documented. Understanding the crystal packing and potential for different crystalline forms (polymorphs) is crucial for tailoring the solid-state properties of a material. Without such studies, the potential to control and utilize the material properties of this specific compound remains unknown.

Advanced Analytical Chemistry Methodologies Employing 5 Chloroquinolin 8 Yl 2 Nitrobenzoate

Development as a Derivatization Reagent for Enhanced Analytical Detection

The utility of 5-Chloroquinolin-8-yl 2-nitrobenzoate (B253500) as a derivatization reagent stems from its ability to react with specific functional groups in analyte molecules, thereby imparting desirable properties for detection, such as strong UV absorbance or fluorescence. This pre-column derivatization strategy is particularly valuable in high-performance liquid chromatography (HPLC) for the analysis of compounds that lack a native chromophore or fluorophore.

The synthesis of 5-Chloroquinolin-8-yl 2-nitrobenzoate is conceptually analogous to the preparation of similar esters, such as (5-chloroquinolin-8-yl)-2-fluorobenzoate, which is synthesized from 5-chloro-8-hydroxyquinoline (B194070) and the corresponding acid chloride. The 2-nitrobenzoyl chloride moiety in this compound can function as a labeling agent for analytes containing hydroxyl or amino groups. sigmaaldrich.comdaneshyari.com Derivatization with reagents like benzoyl chloride has been shown to be widely applicable for primary and secondary amines, phenols, and thiols. daneshyari.comnih.gov

The 5-chloro-8-hydroxyquinoline part of the molecule is known to exhibit fluorescence. ou.ac.lk Upon derivatization, this fluorescent tag is attached to the target analyte, enabling highly sensitive detection. The nitro group on the benzoate (B1203000) ring provides a strong chromophore, enhancing detectability by UV-Vis spectrophotometry. researchgate.net The choice of detection method can be tailored based on the analytical requirements, with fluorescence detection generally offering higher sensitivity.

Table 1: Potential Analyte Classes for Derivatization with this compound

| Analyte Class | Functional Group | Expected Reaction |

| Alcohols & Phenols | Hydroxyl (-OH) | Esterification |

| Primary & Secondary Amines | Amino (-NH2, -NHR) | Amidation |

| Thiols | Thiol (-SH) | Thioesterification |

The derivatization reaction would typically involve reacting the analyte with this compound under optimized conditions (e.g., specific solvent, temperature, and catalyst) to ensure complete and rapid reaction. The resulting derivative can then be separated and quantified using reversed-phase HPLC. tcichemicals.com

Application in Chemical Sensor Design for Specific Analyte Recognition (non-biological)

The inherent properties of the 5-chloro-8-hydroxyquinoline scaffold make this compound a promising candidate for the development of chemical sensors, particularly for the detection of metal ions. 8-Hydroxyquinoline (B1678124) and its derivatives are well-established as potent metal chelators and have been extensively used in the design of fluorescent and colorimetric sensors. ou.ac.lkrroij.com

The mechanism of sensing often relies on the phenomenon of chelation-enhanced fluorescence (CHEF). The 8-hydroxyquinoline moiety can coordinate with metal ions, leading to a rigidified molecular structure that restricts intramolecular vibrations and rotations, thereby enhancing the fluorescence quantum yield. ou.ac.lk A novel colorimetric sensor based on 5-chloromethyl-8-hydroxyquinoline has been developed for the detection of Fe(II) ions, demonstrating a distinct color change from yellow to green upon binding. researchgate.net This suggests that this compound could exhibit similar chromogenic or fluorogenic responses to specific metal ions.

In the context of non-biological analytes, these sensors can be employed for environmental monitoring to detect heavy metal ion contamination in water sources. mdpi.com Potentiometric sensors, which measure changes in electrical potential upon ion binding, represent another avenue for the application of this compound. 8-Hydroxyquinoline has been used as an electroactive ionophore in potentiometric sensors for heavy metals like Cd2+. chimia.chresearchgate.net The design of such sensors involves incorporating this compound into a polymeric membrane that selectively interacts with the target metal ion.

Table 2: Potential Metal Ion Analytes for Sensor Applications

| Metal Ion | Potential Sensing Mechanism |

| Fe(II)/Fe(III) | Colorimetric/Fluorometric |

| Cu(II) | Fluorometric/Potentiometric |

| Zn(II) | Fluorometric |

| Cd(II) | Potentiometric |

| Pb(II) | Potentiometric |

The selectivity of the sensor can be tuned by modifying the structure of the quinoline (B57606) ligand and the sensing conditions. The presence of the chloro and nitrobenzoate groups in this compound can influence the electronic properties and the binding affinity of the chelating site, potentially leading to enhanced selectivity for specific metal ions.

Utilization in Chromatographic Separations as a Stationary Phase Modifier or Eluent Component

Beyond its role as a derivatization reagent, this compound has potential applications in modifying the separation characteristics of chromatographic systems. It can be utilized either by being chemically bonded to a stationary phase support or by being added to the mobile phase as an eluent component.

As a stationary phase modifier, the quinoline moiety can be covalently attached to a support material like silica (B1680970) gel. The aromatic and polar nature of the quinoline ring can provide unique selectivity for the separation of various analytes through π-π stacking, dipole-dipole, and hydrogen bonding interactions. While there is no direct literature on this compound for this purpose, the concept of using quinoline-based compounds in stationary phases is established.

When used as a mobile phase additive, this compound can improve the separation of certain compounds. researchgate.netnih.gov For instance, the addition of structurally similar compounds can enhance the resolution of bioactive compounds in reversed-phase HPLC. nih.gov The nitroaromatic part of the molecule could also play a role in the separation of nitroaromatic compounds, a class of environmental pollutants often analyzed by HPLC. researchgate.netmtc-usa.com

Table 3: Potential Chromatographic Applications

| Application | Role of Compound | Potential Advantages |

| Stationary Phase Modifier | Covalently bonded to support | Unique selectivity for aromatic and polar analytes |

| Mobile Phase Additive | Dissolved in the eluent | Improved resolution of specific analyte classes |

The effectiveness of this compound in these roles would depend on the specific analytes and chromatographic conditions. Further research would be needed to explore its full potential in modifying chromatographic selectivity and efficiency.

Electroanalytical Studies of Redox Behavior and Sensing Mechanisms

The electrochemical properties of this compound are of significant interest for its application in electroanalytical chemistry. The molecule contains two electroactive moieties: the quinoline ring system and the nitrobenzoate group. Both can undergo redox reactions, providing a basis for electrochemical detection and sensing.

Cyclic voltammetry is a key technique for studying the redox behavior of such compounds. nih.govnih.govresearchgate.netresearchgate.net The quinoline nucleus can be electrochemically reduced or oxidized, with the specific potentials being influenced by substituents on the ring system. nih.gov The nitro group on the benzoate ring is readily reducible in a well-defined electrochemical process. acs.orgacs.org The electrochemical reduction of aromatic nitro compounds often proceeds via the formation of a nitro radical anion, which can be further reduced to a hydroxylamine (B1172632) and ultimately to an amine. acs.org

This redox activity can be harnessed for the development of electrochemical sensors. For example, a glassy carbon electrode modified with 8-hydroxyquinoline has been used for the voltammetric determination of the compound itself. inoe.roelectrochemsci.orgresearchgate.net Furthermore, modified electrodes incorporating 8-hydroxyquinoline derivatives can be used for the sensitive and selective determination of metal ions through stripping voltammetry. nih.govnih.gov The chelation of a metal ion by the 8-hydroxyquinoline part of this compound could alter its redox properties, providing a mechanism for electrochemical sensing of that metal.

The electrochemical reduction of the nitro group can also be used for analytical purposes. Studies on methyl-2-nitrobenzoate have shown its irreversible reduction at a specific potential. acs.org This characteristic reduction peak could be used for the quantitative determination of this compound or analytes that have been derivatized with it.

Table 4: Potential Electroanalytical Applications and Studied Parameters

| Application | Technique | Key Parameters to Study |

| Redox Behavior Characterization | Cyclic Voltammetry | Peak potentials (Ep), Peak currents (Ip), Reversibility |

| Quantitative Analysis | Differential Pulse Voltammetry | Linear concentration range, Limit of detection (LOD) |

| Metal Ion Sensing | Anodic Stripping Voltammetry | Preconcentration potential and time, Stripping peak potential |

The rich electrochemistry of this compound opens up numerous possibilities for its use in the development of novel electroanalytical methods for a variety of applications, from environmental monitoring to pharmaceutical analysis.

Future Research Directions and Unaddressed Academic Questions for 5 Chloroquinolin 8 Yl 2 Nitrobenzoate

Exploration of Analogues and Derivatives with Tailored Academic Properties

A significant avenue for future research lies in the systematic synthesis and characterization of analogues and derivatives of 5-Chloroquinolin-8-yl 2-nitrobenzoate (B253500). By methodically altering the substitution patterns on both the quinoline (B57606) and benzoate (B1203000) rings, researchers can create a library of compounds with fine-tuned electronic, steric, and photophysical properties.

Key Research Questions:

How do different electron-donating or electron-withdrawing groups on the quinoline and benzoate rings influence the compound's spectroscopic and electrochemical characteristics?

Can the introduction of specific functional groups enhance the compound's utility as a sensor, catalyst, or building block for more complex molecular architectures?

What are the structure-activity relationships for analogues designed for specific applications, such as targeted biological activity or materials science?

Data Table: Proposed Analogues for Synthesis and Study

| Substituent Position | Proposed Substituent Group | Rationale for Investigation |

| Quinoline Ring (Positions 2, 3, 4, 6, 7) | -CH₃, -OCH₃, -F, -CF₃ | To probe the effects of electronic and steric perturbations on the quinoline core. |

| Benzoate Ring (Positions 3, 4, 5, 6) | -NH₂, -OH, -CN, -SO₃H | To modulate the electronic properties and introduce new functionalities for further reactions or specific interactions. |

| Ester Linkage | Thioester, Amide | To investigate the impact of the linking group on stability, reactivity, and biological activity. |

Deeper Mechanistic Insights into Complex Reactions and Transformations

Understanding the fundamental reactivity of 5-Chloroquinolin-8-yl 2-nitrobenzoate is paramount for its effective utilization. Future studies should focus on elucidating the mechanisms of its reactions and transformations under various conditions.

Unaddressed Academic Questions:

What are the detailed mechanisms of nucleophilic and electrophilic substitution reactions on the quinoline and benzoate rings?

How does the interplay between the chloro and nitro substituents influence the regioselectivity of these reactions?

Can the nitro group be selectively reduced to an amine, and what are the optimal conditions for this transformation to open up new synthetic pathways?

What are the photophysical and photochemical properties of this molecule, and can it undergo light-induced reactions or energy transfer processes?

Expansion into Novel Areas of Catalysis, Photochemistry, and Material Science

The unique combination of a quinoline heterocycle and a nitroaromatic system in this compound suggests its potential in several advanced applications.

Potential Research Directions:

Catalysis: The quinoline nitrogen and the ester carbonyl oxygen could act as a bidentate ligand for metal coordination. Research into the catalytic activity of its metal complexes in reactions such as oxidation, reduction, and cross-coupling is warranted. The synthesis of complexes like bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) has shown promise in oligomerization reactions, suggesting that derivatives of this compound could also be effective catalysts. researchgate.net

Photochemistry: The presence of the nitroaromatic group suggests potential for photochemical applications. Investigations into its use as a photolabile protecting group or as a component in photoresponsive materials could yield interesting results.

Material Science: The planar aromatic structures of the quinoline and benzoate rings could facilitate π-π stacking interactions, making it a candidate for the development of organic semiconductors, liquid crystals, or luminescent materials. The related compound 8-Hydroxy Quinoline Nitrobenzoate has been investigated for its potential in semiconductor devices due to its optical properties. scirp.org

Advanced Multi-Scale Theoretical and Computational Modeling

Computational chemistry can provide invaluable insights into the properties and reactivity of this compound, guiding experimental efforts.

Future Computational Studies:

Density Functional Theory (DFT) Calculations: To predict the molecular geometry, electronic structure, and spectroscopic properties of the ground and excited states. This can help in understanding its UV-Vis absorption and fluorescence spectra.

Molecular Dynamics (MD) Simulations: To study the intermolecular interactions in the solid state and in solution, providing insights into its crystal packing and solvation properties.

Reaction Pathway Modeling: To elucidate the mechanisms of key reactions and predict their kinetics and thermodynamics, aiding in the optimization of reaction conditions.

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The application of cutting-edge technologies can accelerate the research and development of this compound and its derivatives.

Technological Integration:

High-Throughput Synthesis and Screening: Employing automated synthesis platforms to rapidly generate a library of analogues, followed by high-throughput screening for desired properties.

Advanced Spectroscopic and Crystallographic Techniques: Utilizing techniques like 2D NMR, ultrafast transient absorption spectroscopy, and synchrotron X-ray diffraction to gain a deeper understanding of its structure and dynamics.

Machine Learning and AI: Developing quantitative structure-activity relationship (QSAR) models using machine learning algorithms to predict the properties and activities of new analogues, thereby guiding the design of future compounds with enhanced performance.

Q & A

Q. What safety protocols are critical when handling this compound in shared lab facilities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.